CHK2 Potency: XL-844 (Ki 0.07 nM) vs. PF-477736, SCH 900776, Prexasertib, and AZD7762
XL-844 demonstrates the highest reported affinity for CHK2 among clinically evaluated CHK inhibitors, with a Ki of 0.07 nM [1]. This represents a 671-fold greater CHK2 potency than PF-477736 (CHK2 Ki = 47 nM; ~100-fold CHK1-selective) [2], approximately 21,000-fold greater potency than SCH 900776 (CHK2 IC50 = 1500 nM; ~500-fold CHK1-selective) [3], and 114-fold greater than prexasertib (CHK2 IC50 = 8 nM) [4]. AZD7762 is reported as 'equally potent' against CHK1 and CHK2 with IC50 values of 5 nM for both kinases , placing its CHK2 potency approximately 70-fold below XL-844 (assuming comparable IC50/Ki relationships). This differential CHK2 engagement is mechanistically significant, as XL-844-mediated CHK2 inhibition has been directly linked to abrogation of radiation-induced CHK2 phosphorylation and promotion of mitotic catastrophe in HT-29 colon cancer cells [1].
| Evidence Dimension | CHK2 inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | XL-844 CHK2 Ki = 0.07 nM |
| Comparator Or Baseline | PF-477736 CHK2 Ki = 47 nM; SCH 900776 CHK2 IC50 = 1500 nM; Prexasertib CHK2 IC50 = 8 nM; AZD7762 CHK2 IC50 ≈ 5 nM |
| Quantified Difference | XL-844 is 671× more potent than PF-477736, ~21,000× more potent than SCH 900776, 114× more potent than prexasertib, and ~70× more potent than AZD7762 at CHK2 |
| Conditions | Biochemical cell-free kinase inhibition assays; Ki values from ProbeChem/PMC3998639 (XL-844), Adooq (PF-477736), PMC3277678 (SCH 900776), Anjiechem (Prexasertib), Selleckchem (AZD7762) |
Why This Matters
For research programs requiring simultaneous CHK1 and CHK2 blockade to study mitotic catastrophe or override DNA repair redundancy, XL-844 provides substantially greater CHK2 coverage than any comparator, preventing experimental confounds from inadequate CHK2 target engagement.
- [1] Riesterer, O. et al. (2011) 'A novel Chk inhibitor, XL-844, increases human cancer cell radiosensitivity through promotion of mitotic catastrophe.' Investigational New Drugs, 29(3):514-522. XL-844 CHK2 inhibition linked to radiosensitization; Ki data from Table 1 of PMC3998639. View Source
- [2] PF-477736 Datasheet: CHK1 Ki = 0.49 nM, CHK2 Ki = 47 nM. Adooq Bioscience. View Source
- [3] Montano, R. et al. (2012) Mol Cancer Ther, 11(2):427-438. SCH900776 CHK2 IC50 = 1500 nM. View Source
- [4] Prexasertib (LY2606368) Datasheet: CHK2 IC50 = 8 nM. Anjiechem. View Source
